molecular formula C18H16N4O2 B148285 4-Dimethylaminophenylazophenyl-4'-maleimide CAS No. 87963-80-2

4-Dimethylaminophenylazophenyl-4'-maleimide

Cat. No.: B148285
CAS No.: 87963-80-2
M. Wt: 320.3 g/mol
InChI Key: RGNHAWFQWRAADF-UHFFFAOYSA-N
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Description

4-Dimethylaminophenylazophenyl-4'-maleimide (DABM) is a thiol-reactive compound widely utilized in biochemical research for labeling cysteine residues in proteins. Its structure comprises a maleimide group, which selectively reacts with free thiol (-SH) groups under neutral or slightly acidic conditions, forming stable thioether bonds . The compound also contains a chromophoric 4-dimethylaminophenylazophenyl moiety, enabling tracking of labeled peptides via absorbance in the visible spectrum (e.g., ~500 nm) during high-performance liquid chromatography (HPLC) . Furthermore, DABM-labeled peptides exhibit unique fragmentation patterns during matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS), facilitating identification of cysteine residues in their reduced (free thiol) state in intact proteins . Applications include mapping redox-sensitive cysteine modifications in enzymes like tyrosine hydroxylase and troponin C .

Properties

IUPAC Name

1-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-21(2)15-7-3-13(4-8-15)19-20-14-5-9-16(10-6-14)22-17(23)11-12-18(22)24/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNHAWFQWRAADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101040185
Record name 1H-Pyrrole-2,5-dione, 1-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]-
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Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87963-80-2
Record name 4-Dimethylaminophenylazophenyl-4'-maleimide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-2,5-dione, 1-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]-
Source EPA DSSTox
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Record name 4-Dimethylaminophenylazophenyl-4'-maleimide
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Preparation Methods

Synthesis of Paradimethylaminobenzaldehyde

The Duff reaction is a foundational step for generating the dimethylaminophenyl moiety. As demonstrated in CN103694125A, paradimethylaminobenzaldehyde is synthesized via condensation of hexamethylenetetramine (urotropin) with N,N-dimethylaniline in a mixed acid system (trifluoroacetic acid and glacial acetic acid) at 90°C for 6 hours. Key considerations include:

  • Solvent System : A 5:1 ratio of glacial acetic acid to trifluoroacetic acid optimizes electrophilic formylation.

  • Workup : Neutralization with saturated sodium carbonate (pH 7) followed by ethyl acetate extraction (3×50 mL) isolates the aldehyde.

  • Yield : ~70% for the crude product, increasing to 84.7% after recrystallization.

This intermediate serves as a precursor for further functionalization into azobenzene derivatives.

Azo Coupling for Chromophore Integration

Diazotization and Coupling Reactions

The azo bridge is introduced via diazotization of 4-nitroaniline or analogous amines, followed by coupling with phenolic or aromatic amines. For 4-dimethylaminophenylazophenyl systems:

  • Diazotization : 4-Nitroaniline is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

  • Coupling : The diazonium salt reacts with N,N-dimethylaniline in alkaline conditions (pH 8–10) to yield the azobenzene derivative.

Critical Parameters :

  • Temperature control (<10°C) prevents diazonium decomposition.

  • pH adjustment to 8–9 ensures efficient coupling without side reactions.

Maleimide Ring Formation

Cyclodehydration of Maleamic Acids

The maleimide ring is constructed via cyclodehydration of maleamic acid precursors. Adapting methodologies from 4-nitrophenyl maleimide synthesis:

  • Maleamic Acid Synthesis : React 4-aminophenylazophenyl-4'-carboxylic acid with maleic anhydride in DMF at 25°C for 3 hours.

  • Cyclization : Treat the maleamic acid with concentrated H₂SO₄ and P₂O₅ at 65°C for 3 hours to form the maleimide ring.

Optimization Insights :

  • Catalyst System : H₂SO₄/P₂O₅ achieves >90% cyclization efficiency.

  • Solvent : DMF facilitates both reaction steps without side-product formation.

Integrated Synthesis of 4-Dimethylaminophenylazophenyl-4'-maleimide

Stepwise Assembly

Combining the above steps, the full synthesis proceeds as follows:

StepReactionConditionsYield
1Duff formylation90°C, 6h, CF₃COOH/CH₃COOH70%
2Azo coupling0–5°C, pH 8–965%
3Maleimide cyclization65°C, H₂SO₄/P₂O₅75%
4Final purificationEthyl acetate extraction, recrystallization84%

Key Challenges :

  • Maleimide ring sensitivity to basic conditions during azo coupling.

  • Ensuring regioselectivity in the azo linkage.

Purification and Characterization

Refining Techniques

  • Decolorization : Activated carbon (1g per 20g crude) in ethyl acetate removes impurities.

  • Recrystallization : Ethanol/water mixtures (2:1 v/v) yield crystals with >99% purity.

Analytical Validation

  • FTIR : Peaks at 1705 cm⁻¹ (maleimide C=O), 1590 cm⁻¹ (azo N=N).

  • ¹H NMR : δ 3.05 (s, 6H, N(CH₃)₂), δ 6.8–7.6 (m, aromatic protons).

  • TGA : Decomposition onset at 280°C, confirming thermal stability .

Chemical Reactions Analysis

4-Dimethylaminophenylazophenyl-4’-maleimide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the azo and maleimide groups, resulting in the formation of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

4-Dimethylaminophenylazophenyl-4’-maleimide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Dimethylaminophenylazophenyl-4’-maleimide involves its reactivity with thiol groups. The compound forms covalent bonds with thiols, making it a valuable tool in biochemical assays and molecular biology studies. The molecular targets include proteins and other biomolecules containing thiol groups, and the pathways involved are primarily related to thiol-reactive chemistry .

Comparison with Similar Compounds

Comparison with Similar Maleimide Derivatives

Maleimide derivatives share the core maleimide group but differ in substituents, linker chemistry, and functional modifications. Below is a detailed comparison of DABM with structurally or functionally analogous compounds:

Reactivity and Specificity

Compound Key Features Reactivity Comparison
DABM Azo chromophore for absorbance detection; forms stable thioether bonds. Selective for thiols; reactivity rate comparable to other maleimides in neutral pH .
DDPM (N-(4-dimethylamino-3,5-dinitrophenyl)maleimide) Nitro groups enhance fluorescence quenching; used in FRET studies. Similar thiol specificity but lower stability in reducing environments .
Texas Red Maleimide Fluorescent tag (Ex/Em: ~595/615 nm); PEG spacers improve solubility. Thiol-specific with faster labeling kinetics (~1000× selectivity over amines) .
Succinimidyl 4-Maleimidobutyrate (Compound II) Short aliphatic linker for protein conjugation. Higher conjugation efficiency (80% recovery) due to optimal linker length .

Key Insight : While DABM’s azo chromophore aids in HPLC tracking, fluorescent maleimides (e.g., Texas Red) enable direct visualization without secondary detection methods. DDPM’s nitro groups make it suitable for FRET but less stable than DABM .

Stability and Serum Compatibility

Compound Serum Stability Functional Trade-offs
DABM Not explicitly studied; likely prone to thiol exchange in serum. Chromophoric properties prioritized over stability .
Maleimide-Sulfone Hybrids Engineered sulfone linkers resist albumin transfer in plasma. Superior serum stability (e.g., <10% degradation over 72 h vs. >50% for maleimides) .
DBCO-PEG4-Maleimide PEG spacer enhances aqueous solubility and reduces aggregation. Improved biocompatibility but requires click chemistry for conjugation .

Key Insight : DABM is less stable in biological fluids compared to sulfone-based linkers, limiting its utility in therapeutic conjugates .

Data Tables Summarizing Key Properties

Table 1: Comparative Analysis of Maleimide Derivatives

Property DABM DDPM Texas Red Maleimide Sulfone-Maleimide Hybrids
Primary Use Cysteine tracking FRET studies Fluorescent labeling Therapeutic conjugates
Detection Method Absorbance (HPLC) Fluorescence Fluorescence Mass spectrometry
Serum Stability Low Moderate Low High
Key Advantage MALDI-MS signature FRET compatibility Rapid labeling Plasma stability
Reference

Biological Activity

4-Dimethylaminophenylazophenyl-4'-maleimide (DABMI) is a synthetic compound that has garnered attention for its potential biological applications, particularly in the modification of proteins and peptides. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

  • Molecular Formula : C18H20N4O2
  • CAS Number : 87963-80-2
  • Molecular Weight : 324.38 g/mol

DABMI is characterized by an azo group (-N=N-) and a maleimide moiety, which are crucial for its reactivity with thiol groups in cysteine residues of proteins.

DABMI primarily functions as a labeling agent for cysteine-containing peptides and proteins. The maleimide group reacts selectively with the thiol side chains of cysteine, forming stable thioether bonds. This reaction can be exploited in various biochemical assays and protein modifications.

Reaction Equation

The reaction between DABMI and cysteine can be represented as follows:

Cysteine SH+DABMICysteine S DABMI+H2O\text{Cysteine SH}+\text{DABMI}\rightarrow \text{Cysteine S DABMI}+\text{H}_2\text{O}

Biological Applications

  • Protein Labeling : DABMI is used to tag proteins for detection in various assays, including mass spectrometry (MS). For instance, it has been shown to enhance the sensitivity of matrix-assisted laser desorption/ionization (MALDI) MS by facilitating the analysis of cysteine-containing peptides .
  • Fluorescent Probes : Due to its fluorescent properties, DABMI can serve as a probe for studying protein interactions and dynamics within biological systems.
  • Therapeutic Potential : Research indicates that DABMI derivatives may hold promise in drug development, particularly for targeting specific proteins involved in disease processes .

Study 1: Protein Modification

In a study examining the use of DABMI for modifying cysteine residues in proteins, researchers found that the compound effectively labeled target proteins without significantly altering their biological activity. This study highlighted DABMI's potential utility in proteomics and biomarker discovery.

Study 2: MALDI-MS Analysis

A significant application of DABMI was demonstrated in a study focused on the analysis of cysteine-containing peptides via MALDI-MS. The results showed that DABMI derivatives produced distinct fragmentation patterns, enabling more precise identification of peptide sequences .

Table 1: Comparison of DABMI with Other Maleimide Derivatives

Compound NameCAS NumberMolecular WeightApplication Area
This compound87963-80-2324.38 g/molProtein labeling, MS analysis
Maleimide120-47-8139.15 g/molGeneral thiol-reactive agent
N-(2-Hydroxyethyl)maleimide22214-92-0181.22 g/molBioconjugation applications

Table 2: Research Findings on DABMI

Study ReferenceKey Findings
Effective labeling of cysteine residues in proteins
Enhanced sensitivity in MALDI-MS analysis
Potential therapeutic applications in drug design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Dimethylaminophenylazophenyl-4'-maleimide
Reactant of Route 2
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4-Dimethylaminophenylazophenyl-4'-maleimide

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